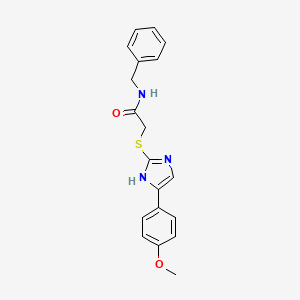

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)17-12-21-19(22-17)25-13-18(23)20-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRDCTMQQAVEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the condensation of benzylamine with 2-bromo-1-(4-methoxyphenyl)-1H-imidazole-5-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

Substitution: Alkyl halides, aryl halides, sodium hydride, and DMF.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide. Research indicates that derivatives of imidazole, including this compound, can inhibit key enzymes involved in cancer progression such as topoisomerases and protein kinases. For instance:

- In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231), leukemia (HL-60), and melanoma (SK-MEL-1) cells .

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 16.38 |

| Benzimidazole Derivative | HL-60 | 29.39 |

| Anthra[2,1-c][1,2,5]thiadiazole | Various | 8.00 |

Case Study 1: In Vivo Efficacy

A recent study investigated the in vivo efficacy of this compound in xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Structure Activity Relationship (SAR)

Research focused on the structure activity relationship of imidazole derivatives has provided insights into optimizing the pharmacological profile of this compound. Variations in substituents on the imidazole ring were correlated with changes in biological activity, highlighting the importance of chemical modifications for enhancing efficacy .

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, as a potential MAO inhibitor, the compound binds to the active site of the enzyme, preventing the oxidative deamination of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the brain, which is beneficial in the treatment of neurodegenerative disorders .

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: Derivatives with benzothiazole-imidazole hybrids () exhibit IC₅₀ values comparable to doxorubicin, suggesting the target compound’s 4-methoxyphenyl group could be optimized for tumor specificity .

- Enzyme Inhibition: Pyridine-thioacetamides () achieve nanomolar CD73 inhibition, highlighting the scaffold’s versatility for targeting purinergic signaling .

- Antimicrobial Activity : Benzimidazole-thiadiazoles () show broad-spectrum effects, indicating that the target compound’s imidazole core may be modified for dual antimicrobial/anticancer applications .

Biological Activity

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an imidazole ring, a thioether group, and an acetamide moiety. The synthesis typically involves multi-step reactions that include the formation of the imidazole ring, introduction of the methoxyphenyl group, and subsequent addition of the benzyl and thioacetamide groups. The reaction conditions are crucial for achieving high yields and purity, often requiring specific catalysts and solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind to enzymes or receptors involved in cancer progression, potentially modulating pathways associated with tumor growth and metastasis. This interaction may lead to inhibition of key enzymes such as topoisomerases and protein kinases, which are critical in cancer cell proliferation .

Biological Activity

Antitumor Activity : Research indicates that compounds structurally similar to this compound exhibit promising antitumor properties. For instance, studies on benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM, demonstrating their potential as effective anticancer agents .

Mucoprotective Effects : Another study highlighted the mucoprotective properties of related compounds against methotrexate-induced intestinal mucositis in mice. The administration of these compounds significantly reduced symptoms like diarrhea and weight loss while enhancing survival rates. This suggests that this compound may also have therapeutic applications beyond oncology .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are effective for preparing N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?

The compound can be synthesized via nucleophilic substitution between a thiol-containing imidazole precursor (e.g., 5-(4-methoxyphenyl)-1H-imidazole-2-thiol) and 2-chloro-N-benzylacetamide. Key steps include:

- Using potassium carbonate as a base in refluxing ethanol to facilitate thioether bond formation .

- Recrystallization from ethanol to purify the product, ensuring ≥95% purity via TLC monitoring .

- Substituting solvents (e.g., DMF for polar aprotic conditions) or bases (e.g., triethylamine) to optimize reaction efficiency .

Q. Which analytical techniques are critical for structural validation of this compound?

- NMR spectroscopy : Confirm benzyl proton signals (δ 4.5–5.0 ppm for –CH2–) and aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.5 ppm) .

- FT-IR : Identify thioether (C–S, ~650–750 cm⁻¹), carbonyl (C=O, ~1670–1690 cm⁻¹), and N–H stretches (~3300 cm⁻¹) .

- Elemental analysis : Validate molecular formula (e.g., C₁₉H₁₈N₃O₂S) with ≤0.4% deviation between calculated and observed values .

Advanced Research Questions

Q. How do substituents on the benzyl or imidazole rings influence biological activity?

- N-Benzyl group : Critical for Src kinase inhibitory activity; bulkier substituents (e.g., morpholinoethoxy) enhance binding to substrate pockets but may reduce solubility .

- 4-Methoxyphenyl on imidazole : Electron-donating groups improve metabolic stability compared to electron-withdrawing groups (e.g., 4-fluorophenyl) .

- Thiazole vs. imidazole cores : Thiazole derivatives show reduced potency in kinase inhibition but improved selectivity in anticancer assays .

Q. How can contradictory bioactivity data (e.g., COX-1/2 inhibition vs. kinase inhibition) be resolved?

- Assay cross-validation : Compare IC₅₀ values across multiple assays (e.g., enzyme-linked immunosorbent assays vs. cell viability tests) .

- Cellular context : Test in isogenic cell lines to isolate kinase-specific effects (e.g., Src-overexpressing vs. wild-type lines) .

- Metabolite profiling : Rule out off-target effects from hydrolyzed products (e.g., free thiols or benzylamine derivatives) .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic optimization : Introduce PEGylation or prodrug moieties to improve bioavailability, as seen in KX2-391 derivatives .

- Toxicogenomic profiling : Use transcriptomics to identify compensatory pathways (e.g., MAPK activation) that reduce in vivo potency .

- Dosage recalibration : Adjust dosing intervals based on plasma half-life (e.g., 6–8 hours for imidazole-thioacetamides) .

Methodological Challenges

Q. How to design SAR studies for imidazole-thioacetamide derivatives?

- Scaffold diversification : Synthesize analogs with varied aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) to map steric and electronic effects .

- Bioisosteric replacement : Replace the thioacetamide linker with sulfonamide or carbamate groups to assess binding flexibility .

- 3D-QSAR modeling : Use docking studies (e.g., AutoDock Vina) to correlate substituent positions with kinase binding scores .

Q. What experimental controls are essential in cytotoxicity assays?

- Positive controls : Include KX2-391 (Src inhibitor) or celecoxib (COX-2 inhibitor) to benchmark activity .

- Solvent controls : Test DMSO or ethanol at concentrations ≤0.1% to rule out solvent-induced cytotoxicity .

- Resazurin reduction assays : Normalize cell viability data against mitochondrial activity to avoid false positives from static cytotoxicity .

Data Interpretation

Q. How to reconcile conflicting spectral data (e.g., NMR splitting patterns)?

- Dynamic NMR : Perform variable-temperature experiments to distinguish conformational isomers (e.g., rotamers around the thioacetamide bond) .

- 2D-COSY/HSQC : Resolve overlapping signals in crowded aromatic regions (δ 7.0–8.0 ppm) .

Q. Why do some analogs show reverse activity trends in enzyme vs. cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.